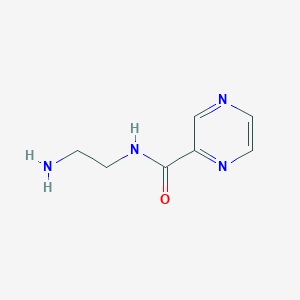

N-(2-aminoethyl)pyrazine-2-carboxamide

説明

“N-(2-aminoethyl)pyrazine-2-carboxamide” is an organic compound with the molecular formula C7H10N4O . It belongs to the class of pyrazinecarboxamides, which are widely used in various industrial applications, including pharmaceuticals, agrochemicals, and dyes.

Synthesis Analysis

The synthesis of pyrazinamide analogues, such as “N-(2-aminoethyl)pyrazine-2-carboxamide”, generally involves the reaction of pyrazine-2-carboxylic acids with thionyl chloride to yield the corresponding acyl chlorides. These, on treatment with amines, give pyrazine-2-carboxamides . Another method involves the reactions of 2,3-pyrazinedicarboxylic anhydride with amines and anilines, forming pyrazine carboxamides in good to excellent yields .

Molecular Structure Analysis

The molecular structure of “N-(2-aminoethyl)pyrazine-2-carboxamide” is represented by the InChI string InChI=1S/C7H10N4O/c8-1-2-11-7(12)6-5-9-3-4-10-6/h3-5H,1-2,8H2,(H,11,12) . The Canonical SMILES representation is C1=CN=C(C=N1)C(=O)NCCN .

Chemical Reactions Analysis

In the reactions of 2,3-pyrazinedicarboxylic anhydride with amines and anilines, pyrazine carboxamides are formed in good to excellent yields. A mechanism is proposed involving ring opening of the anhydride and decarboxylation of the heterocyclic ring .

Physical And Chemical Properties Analysis

“N-(2-aminoethyl)pyrazine-2-carboxamide” has a molecular weight of 166.18 g/mol . It has a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 3 . Its Exact Mass and Monoisotopic Mass are both 166.08546096 g/mol . The Topological Polar Surface Area is 80.9 Ų .

科学的研究の応用

Synthesis and Characterization

- Aminolysis of pyrazine-2-carboxylic acid has been used in the synthesis of novel compounds, including derivatives like N-(pyridin-2-yl)pyrazine-2-carboxamide. These compounds were characterized using techniques like FTIR spectroscopy and UV/Visible spectroscopy, offering insights into their molecular structure and properties (Nzikayel, Ij, & Ec, 2017).

Automated Synthesis

- New open-source software packages and hardware like Raspberry Pi® have been utilized for the automated flow preparation of pyrazine-2-carboxamide derivatives. This approach enhances the efficiency and control in the synthesis of these compounds (Ingham, Battilocchio, Hawkins, & Ley, 2014).

Biological Evaluation

- Various amides of pyrazinecarboxylic acid, including derivatives like N-(4-methoxybenzyl)pyrazine-2-carboxamide, have shown significant antimycobacterial activity. This indicates their potential use in developing treatments against tuberculosis and other mycobacterial infections (Servusová, Eibinová, Doležal, Kubíček, Paterová, Pesko, & Kráľová, 2012).

Corrosion Inhibition

- Carboxamide derivatives, including pyrazine-2-carboxamide, have been studied as corrosion inhibitors for mild steel in hydrochloric acid solutions. These compounds demonstrate how organic inhibitors can be effective in protecting metal surfaces, potentially applicable in various industrial contexts (Erami, Amirnasr, Meghdadi, Talebian, Farrokhpour, & Raeissi, 2019).

Chemical Reactions and Mechanisms

- Research has explored the reactions of pyrazine-2-carboxylic anhydride with amines and anilines, leading to pyrazine carboxamides. Studies suggest the involvement of N-heterocyclic carbene intermediates, contributing to a better understanding of the chemical mechanisms in the formation of these compounds (Naredla, Dash, & Klumpp, 2013).

将来の方向性

作用機序

Target of Action

N-(2-aminoethyl)pyrazine-2-carboxamide is a compound with a molecular formula of C7H10N4O and a molecular weight of 166.18 It is worth noting that pyrazinamide, a compound with a similar structure, is known to be highly specific and active only against mycobacterium tuberculosis .

Mode of Action

Pyrazinamide, a structurally related compound, is known to disrupt membrane energetics and inhibit membrane transport function at slightly acidic ph in mycobacterium tuberculosis

Biochemical Pathways

It’s worth noting that pyrazinamide, a structurally related compound, is known to interfere with fatty acid synthase fas i, which disrupts the bacterium’s ability to synthesize new fatty acids, required for growth and replication .

Pharmacokinetics

Lipophilicity is known to be a key factor related to cell transmembrane transport and other biological processes , which could potentially impact the bioavailability of this compound.

Result of Action

Some pyrazinamide derivatives have been found to inhibit photosynthesis in spinach chloroplasts , suggesting that N-(2-aminoethyl)pyrazine-2-carboxamide might have similar effects.

Action Environment

It’s worth noting that the antifungal activity of some compounds increases approximately linearly with increasing compound lipophilicity up to a certain point, after which significant loss of activity is observed . This suggests that the lipophilicity of N-(2-aminoethyl)pyrazine-2-carboxamide could potentially influence its action and efficacy.

特性

IUPAC Name |

N-(2-aminoethyl)pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O/c8-1-2-11-7(12)6-5-9-3-4-10-6/h3-5H,1-2,8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEUKFOPCRAYEMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-aminoethyl)pyrazine-2-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[5-(4-fluorophenyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1340347.png)

![3-[1-(2-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-YL]propanoic acid](/img/structure/B1340351.png)

![4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbothioamide](/img/structure/B1340353.png)

![3,8-Dioxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B1340362.png)

![2-[(1-Acetyl-2-oxopropyl)thio]-N-cyclohexyl-1H-benzimidazole-1-carboxamide](/img/structure/B1340374.png)